2-amino-6-nitro-4H-1,3-benzothiazin-4-one
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Overview
Description
2-amino-6-nitro-4H-1,3-benzothiazin-4-one is a compound belonging to the class of benzothiazinones. This compound has garnered significant attention due to its potent antimycobacterial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis . The unique structure of this compound allows it to inhibit crucial enzymes involved in bacterial cell wall synthesis, making it a promising candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-nitro-4H-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with nitro-substituted isothiocyanates . The reaction proceeds through the formation of thiourea intermediates, which undergo cyclization to form the benzothiazinone core. The reaction conditions often require the use of strong acids like concentrated sulfuric acid to promote cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-nitro-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Reduction: The major product is 2-Amino-6-amino-1,3-benzothiazin-4-one.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
2-amino-6-nitro-4H-1,3-benzothiazin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its inhibitory effects on bacterial enzymes.
Medicine: Investigated as a potential drug candidate for treating tuberculosis.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mechanism of Action
The primary mechanism of action of 2-amino-6-nitro-4H-1,3-benzothiazin-4-one involves the inhibition of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall . By binding irreversibly to DprE1, the compound disrupts cell wall formation, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
BTZ043: Another benzothiazinone with potent antimycobacterial activity.
PBTZ169: A derivative with improved pharmacokinetic properties.
Uniqueness
2-amino-6-nitro-4H-1,3-benzothiazin-4-one is unique due to its specific inhibition of DprE1 and its potential for development as a tuberculosis treatment . Compared to similar compounds, it offers a balance of potency and ease of synthesis .
Biological Activity
2-Amino-6-nitro-4H-1,3-benzothiazin-4-one (also known as benzothiazinone or BTZ) is a compound with significant biological activity, particularly noted for its antibacterial properties against Mycobacterium tuberculosis (Mtb). This article explores the biological mechanisms, efficacy, and potential therapeutic applications of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by:
- Chemical Formula : C8H6N2O2S
- Molecular Weight : 194.21 g/mol
- Functional Groups : Nitro group (-NO2), amino group (-NH2), and a benzothiazine core.
This unique structure contributes to its biological activity, particularly in its interaction with bacterial enzymes.
The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of decaprenylphosphoryl-β-D-ribose oxidase 1 (DprE1), a crucial enzyme in the biosynthesis of arabinogalactan in the cell wall of Mtb. The compound undergoes metabolic activation where the nitro group is reduced to a nitroso intermediate, which then interacts with cysteine residues in the target enzyme, leading to its inhibition .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits potent bactericidal activity against both susceptible and drug-resistant strains of Mtb. In vitro studies have shown:
Compound | Activity Against Mtb | Mechanism |
---|---|---|
This compound | Effective against both drug-sensitive and resistant strains | Inhibition of DprE1 via nitroso intermediate formation |
PBTZ169 (related compound) | Similar efficacy; advanced into clinical trials | Same mechanism as above |
Case Studies
- Clinical Trials : A Phase IIa clinical trial involving PBTZ169 demonstrated significant reductions in bacterial load in patients with drug-resistant tuberculosis . This supports the therapeutic potential of benzothiazinones.
- Preclinical Studies : Studies on various derivatives of benzothiazinones have shown that modifications to the nitro group can enhance or reduce biological activity, indicating a structure-activity relationship that can be exploited for drug development .
Safety Profile
The safety profile of this compound appears favorable based on animal studies. Toxicological assessments indicate minimal adverse effects at therapeutic doses, making it a promising candidate for further clinical development .
Future Directions
Research is ongoing to optimize the efficacy and safety of this compound and its derivatives. The focus includes:
Properties
IUPAC Name |
2-amino-6-nitro-1,3-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S/c9-8-10-7(12)5-3-4(11(13)14)1-2-6(5)15-8/h1-3H,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNODYDWKZZBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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